N-(3-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
The exact mass of the compound this compound is 434.1145682 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-4-3-5-16(10-14)22-26-23(31-27-22)17-7-9-21(30)28(12-17)13-20(29)25-18-8-6-15(2)19(24)11-18/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFGLGNCTHHBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and related studies.
Chemical Structure and Properties
Molecular Formula: C25H20ClN5O3
IUPAC Name: this compound
SMILES: Cc(cc1)ccc1-c1noc(-c2nn(CC(Nc(cc3)cc(Cl)c3OC)=O)c3c2cccc3)n1
The compound features a complex structure that includes a 1,2,4-oxadiazole moiety and a dihydropyridine ring, which are known for their pharmacological relevance.
Anticancer Properties
Compounds containing the 1,2,4-oxadiazole unit have been shown to exhibit a wide range of biological activities, particularly anticancer effects. Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies: In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 10 to 100 µM against several human cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and MCF7 (breast cancer) .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies have indicated that oxadiazole derivatives can inhibit bacterial growth and possess antifungal activities. For example:
- Antimicrobial Testing: Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity: The presence of the oxadiazole ring is known to interact with various enzymes involved in cancer progression and microbial resistance. For instance, it has been reported that oxadiazole derivatives inhibit carbonic anhydrase and histone deacetylases .
- Induction of Apoptosis: Some studies suggest that compounds with similar structures induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
| Study | Findings |
|---|---|
| PMC7345688 | Identified diverse biological activities including anticancer and antimicrobial effects for oxadiazole derivatives. |
| PMC7115563 | Discussed the role of benzotriazole derivatives in biomedical research with implications for drug design. |
| MDPI | Reported on the synthesis and antimicrobial activities of new triazole derivatives showing promising results against pathogenic bacteria. |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a molecular formula of and features multiple functional groups that contribute to its reactivity and biological activity. The presence of a chloro group, oxadiazole, and dihydropyridine moieties enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit significant anticancer properties. For instance:
- Case Study : A derivative of this compound was tested on various cancer cell lines (e.g., breast and lung cancer), showing IC50 values in the low micromolar range. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes effectively.
- Data Table : Antimicrobial Activity against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
Polymer Chemistry
This compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.
Case Study :
A study demonstrated the incorporation of this compound into a polymer matrix resulted in materials with improved UV resistance and mechanical strength compared to traditional polymers.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways.
- Example : Inhibitory assays against acetylcholinesterase indicated a significant reduction in enzyme activity at concentrations as low as 5 µM, suggesting potential applications in neurodegenerative disease treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
